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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1191796 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of the

p38 MAPK inhibitor, LY3007113, this technical support center provides essential information

regarding dose-limiting toxicities (DLTs) observed in clinical trials. Understanding these critical

safety parameters is paramount for designing and executing successful experiments.

Frequently Asked Questions (FAQs) and
Troubleshooting
Q1: What were the established Dose-Limiting Toxicities (DLTs) for LY3007113 in the Phase 1

clinical trial?

A1: In the Phase 1 dose-escalation study, Grade ≥ 3 treatment-related adverse events were

considered DLTs. Specifically, upper gastrointestinal hemorrhage and increased hepatic

enzymes were identified as the DLTs for LY3007113.[1][2][3][4] These events occurred at the

40 mg twice-daily (Q12H) dose level.[1][2][3][4]

Q2: What was the Maximum Tolerated Dose (MTD) determined for LY3007113?

A2: The MTD for LY3007113 was established at 30 mg administered orally twice daily (Q12H).

[1][2][3][4]

Q3: My experimental model is showing signs of gastrointestinal distress or liver enzyme

elevation after LY3007113 administration. What should I do?
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A3: These observations are consistent with the clinically reported DLTs. We recommend the

following troubleshooting steps:

Dose Reduction: Consider reducing the administered dose to a level below the clinically

established MTD of 30 mg Q12H.

Hepatic Function Monitoring: Implement regular monitoring of liver function markers (e.g.,

ALT, AST) in your experimental subjects.

Gastrointestinal Protectants: Co-administration of gastrointestinal protectants could be

explored to mitigate hemorrhage risk, though this may introduce confounding variables.

Histopathological Analysis: Conduct thorough histopathological examination of the liver and

gastrointestinal tract to assess for any morphological changes.

Q4: Are there other common, non-dose-limiting adverse events associated with LY3007113
that I should be aware of in my experiments?

A4: Yes, the most frequently observed treatment-related adverse events (occurring in >10% of

patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1]

[2][3][4] Monitoring for these less severe toxicities can provide a more complete safety profile in

your preclinical models.

Quantitative Data Summary: Dose-Limiting
Toxicities and Adverse Events
The following table summarizes the key quantitative data from the Phase 1 clinical trial of

LY3007113.
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Parameter Value Reference

Maximum Tolerated Dose

(MTD)
30 mg Q12H [1][2][3][4]

Dose-Limiting Toxicities (DLTs)

at 40 mg Q12H

Grade ≥ 3 Upper

Gastrointestinal Hemorrhage,

Grade ≥ 3 Increased Hepatic

Enzyme

[1][2][3][4]

Most Frequent Treatment-

Related Adverse Events

(>10%)

Tremor, Rash, Stomatitis,

Increased Blood Creatine

Phosphokinase, Fatigue

[1][2][3][4]

Experimental Protocols
Phase 1 Clinical Trial Methodology for DLT Assessment

The determination of DLTs for LY3007113 was conducted in a Phase 1, open-label, dose-

escalation study with a dose-confirmation phase.

Part A: Dose Escalation:

LY3007113 was administered orally every 12 hours (Q12H) in 28-day cycles.

Doses ranged from 20 mg to 200 mg daily.[1][3]

Dose escalation was guided by safety assessments during the first cycle.

A DLT was defined as a Grade ≥ 3 nonhematological toxicity, prolonged Grade ≥ 3

nausea/vomiting/diarrhea despite maximal supportive care, Grade 4 hematological toxicity

lasting more than 5 days, or Grade ≥ 3 thrombocytopenia with bleeding.[3]

The MTD was defined as the highest dose level at which fewer than 33% of patients

experienced a DLT during the first cycle.[3]

Part B: Dose Confirmation:
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An expansion cohort of patients was treated at the MTD to further evaluate safety,

pharmacokinetics, and pharmacodynamics.[1][2][3]

Visualizations
Signaling Pathway of LY3007113 (p38 MAPK Inhibitor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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